molecular formula C36H58O3 B13793539 alpha-Linolenic anhydride CAS No. 55726-27-7

alpha-Linolenic anhydride

Cat. No.: B13793539
CAS No.: 55726-27-7
M. Wt: 538.8 g/mol
InChI Key: FPWRACULEOPBSB-NWUVBWGCSA-N
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Description

Alpha-Linolenic anhydride is a derivative of alpha-linolenic acid, an essential omega-3 fatty acid. Alpha-linolenic acid is commonly found in seeds and oils such as flaxseed, chia, and hemp. It is known for its health benefits, including anti-inflammatory and cardiovascular protective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of alpha-linolenic anhydride typically involves the dehydration of alpha-linolenic acid. This can be achieved through various chemical reactions, including the use of dehydrating agents like acetic anhydride or phosphorus pentoxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves the extraction of alpha-linolenic acid from natural sources such as flaxseed oil, followed by chemical dehydration. The process may include steps like urea complexation and low-temperature crystallization to purify the alpha-linolenic acid before conversion to its anhydride form .

Chemical Reactions Analysis

Types of Reactions

Alpha-linolenic anhydride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen, peroxides, and enzymes like lipoxygenases.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Scientific Research Applications

Alpha-linolenic anhydride has a wide range of applications in scientific research:

Mechanism of Action

Alpha-linolenic anhydride exerts its effects primarily through its conversion to alpha-linolenic acid and subsequent metabolites. These metabolites, including eicosapentaenoic acid and docosahexaenoic acid, are incorporated into cell membranes, affecting membrane fluidity and signaling pathways. They also produce oxylipins, which have anti-inflammatory and pro-resolution effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-linolenic anhydride is unique due to its specific structure and the bioactive metabolites it produces. Its ability to be converted into long-chain omega-3 fatty acids like eicosapentaenoic acid and docosahexaenoic acid distinguishes it from other similar compounds .

Biological Activity

Alpha-linolenic anhydride, derived from alpha-linolenic acid (ALA), is a compound of interest due to its potential biological activities, particularly in the context of cancer and inflammation. ALA, an omega-3 fatty acid, is known for its health benefits, including anti-inflammatory and antioxidant properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

This compound is a derivative of ALA, which is characterized by its three double bonds. The structure can be represented as follows:

C18H30O2\text{C}_{18}\text{H}_{30}\text{O}_2

Antitumor Effects

Recent studies have demonstrated that alpha-linolenic acid (the parent compound) exhibits significant antitumor effects. For instance, research has shown that ALA can suppress the proliferation and invasion of osteosarcoma cells. The following table summarizes the findings related to cell viability and apoptosis induction:

Cell LineConcentration (μM)Viability (%)Apoptosis Induction
MG630100No
MG632085.5 ± 1.5Yes
MG634070.2 ± 2.0Yes
MG638050.0 ± 1.0Yes

Data derived from flow cytometry analysis and MTT assays .

The antitumor activity of alpha-linolenic acid involves the inhibition of fatty acid synthase (FASN), a key enzyme in lipid metabolism associated with cancer progression. Studies indicate that ALA treatment leads to downregulation of FASN expression, contributing to reduced cell viability and increased apoptosis in cancer cells .

Antioxidant Properties

This compound also possesses antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. A study highlighted that compounds with similar structures exhibit antioxidant activities comparable to known antioxidants such as α-tocopherol . This suggests that this compound may play a role in protecting cells from oxidative damage.

Case Studies

  • Osteosarcoma Study : In vitro studies on osteosarcoma cell lines (MG63, 143B, U2OS) demonstrated that treatment with alpha-linolenic acid significantly reduced cell migration and induced apoptosis in a dose-dependent manner .
  • Antimicrobial Activity : Another investigation into similar compounds revealed considerable antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating potential applications in antimicrobial therapy .

Properties

CAS No.

55726-27-7

Molecular Formula

C36H58O3

Molecular Weight

538.8 g/mol

IUPAC Name

[(9E,12E,15E)-octadeca-9,12,15-trienoyl] (9E,12E,15E)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C36H58O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20H,3-4,9-10,15-16,21-34H2,1-2H3/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+

InChI Key

FPWRACULEOPBSB-NWUVBWGCSA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCC=CCC=CCC

Origin of Product

United States

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